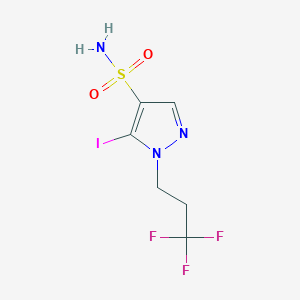

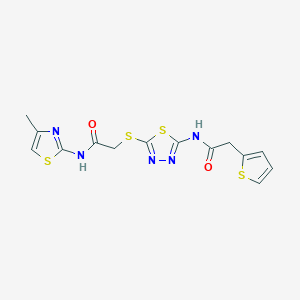

![molecular formula C12H16FNO2 B2872306 Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate CAS No. 1374329-41-5](/img/structure/B2872306.png)

Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate” is a chemical compound. It is also known as "tert-Butyl N- [2- [4-fluoro-3- (trifluoromethyl)phenyl]allylamino]carbamate" . It has a molecular weight of 334.31 .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 2-(substituted benzamido) phenylcarbamate, has been reported . These compounds were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as a coupling reagent .Molecular Structure Analysis

The molecular structure of “Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate” can be represented by the formula C12H14F3NO2 .科学研究应用

Synthesis of Fluorinated Phenyl tert-Butyl Nitroxides

This compound is utilized in the synthesis of fluorinated phenyl tert-butyl nitroxides, which are important in the development of new functional materials and pharmaceuticals with unique properties. The process involves the interaction of fluorinated aromatic compounds with tert-butylamine, followed by oxidation to produce the nitroxides .

Intermediate in Ceftolozane Synthesis

Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate serves as an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. The synthesis pathway includes amination, reduction, esterification, trityl protection, and condensation steps, starting from 1-methyl-1H-pyrazol-5-amine .

Chiral Selective Reduction in Pharmaceutical Synthesis

The compound is used in chiral selective reduction processes facilitated by ketoreductases. This is particularly important in the synthesis of chiral selective tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate, which is a key step in producing certain pharmaceuticals .

N-Boc Protection of Amines and Peptides

N-Boc protection is a fundamental transformation in organic synthesis, especially in peptide chemistry. “2-(Fluoromethyl)aniline, N-Boc protected” is used for the chemoselective mono-N-Boc protection of various amines, amino acids, and peptides, which is crucial in the manipulation of complex polyfunctional molecules .

Organofluorine Chemistry

The compound plays a significant role in organofluorine chemistry, offering high-quality intermediates for the synthesis of organofluorine compounds. These compounds are essential in various fields, including agrochemicals, materials science, and life sciences .

Magnetic Materials Synthesis

In the field of magnetic materials, this compound is used to create copper-nitroxide complexes. These complexes exhibit intramolecular ferromagnetic exchange interactions, which are valuable for understanding magneto-structural correlations and developing new magnetic materials .

Antibacterial Activity Enhancement

As an intermediate in the synthesis of advanced antibiotics like ceftolozane, “Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate” contributes to enhancing antibacterial activity against resistant strains of bacteria, including Pseudomonas aeruginosa .

Biocatalysis and Biotransformation

The compound is involved in biocatalysis and biotransformation processes, where enzymes like ketoreductases are used to perform specific chemical reactions. This is particularly important in the pharmaceutical industry for the production of enantiomerically pure substances .

属性

IUPAC Name |

tert-butyl N-[2-(fluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKWZDAGJLDLIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

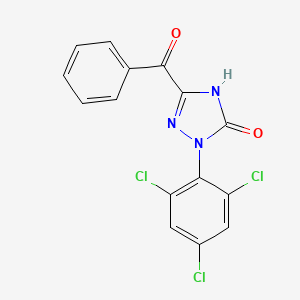

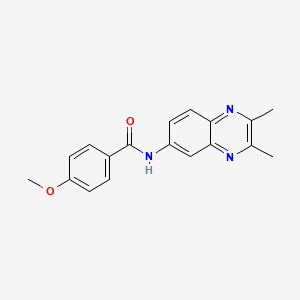

![4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2872226.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2872228.png)

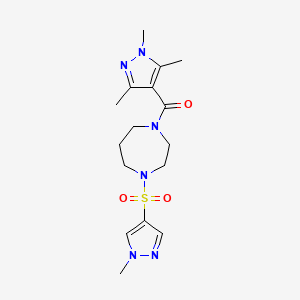

![3-ethyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2872229.png)

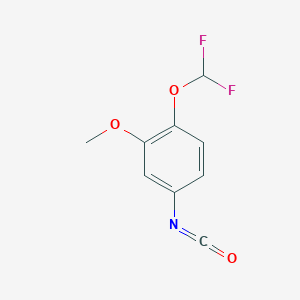

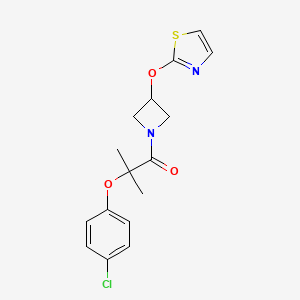

![Ethyl 2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2872231.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2872233.png)

![5-[1-(hydroxyimino)ethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2872244.png)

![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid](/img/structure/B2872246.png)